4-Cyano-3-phenylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

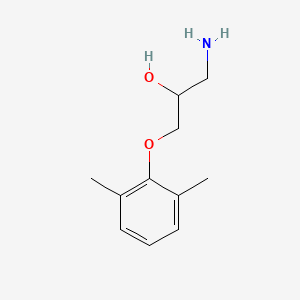

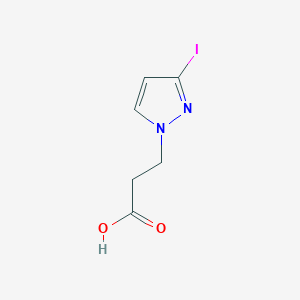

4-Cyano-3-phenylbutanoic acid is a chemical compound that has gained increasing attention in research and industry due to its unique properties. It has a molecular weight of 189.21 .

Molecular Structure Analysis

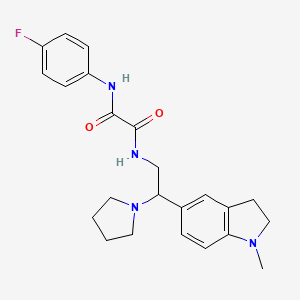

The molecular structure of this compound is represented by the InChI code 1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) . The molecular formula is C11H11NO2 .

Chemical Reactions Analysis

The Knoevenagel Condensation is a key reaction involved in the formation of this compound . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

Physical And Chemical Properties Analysis

科学的研究の応用

Quantum Chemical Computations and Molecular Docking : This study focuses on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid, which is closely related to 4-cyano-3-phenylbutanoic acid. The research explores its potential in anticonvulsant activity through molecular docking studies (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Derivative Synthesis : Another paper explores the reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups, leading to the creation of tetrazole-containing derivatives. This chemical transformation is significant for further applications in synthesis and drug development (Putis, Shuvalova, & Ostrovskii, 2008).

Ring-opening Reaction : This research investigates the reaction of chloro(phenyl)carbene and diphenylcarbene with cyclopropanone hemiacetals, cyclopropanols, and cyclopropanone cyanohydrins to yield 4-phenylbutanoic acid derivatives, demonstrating a potential pathway for producing variants of this compound (Oku, Iwamoto, Sanada, & Abe, 1992).

Enzymatic Desymmetrization : A study on the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles leading to the production of (S)-3-substituted 4-cyanobutanoic acids, which are closely related to this compound. This process illustrates the potential of using biocatalysis for producing enantiomerically pure compounds (Wang, Liu, & Li, 2002).

作用機序

Target of Action

It’s worth noting that phenylbutyric acid, a compound with a similar structure, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Mode of Action

Phenylbutyric acid, a structurally similar compound, is known to demonstrate a number of cellular and biological effects .

Biochemical Pathways

Phenylbutyric acid, a structurally similar compound, is known to affect several pathways .

Result of Action

Phenylbutyric acid, a structurally similar compound, is known to have a number of cellular and biological effects .

Safety and Hazards

The safety information for 4-Cyano-3-phenylbutanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .

Relevant Papers

Several relevant papers were retrieved during the search. These papers discuss various aspects of this compound, including its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and potential applications of this compound.

特性

IUPAC Name |

4-cyano-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGSUTHFZYOIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)

![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)

![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)

![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)